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Introduction
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for

protein synthesis and cell growth. In eukaryotes, the assembly of the 60S large ribosomal

subunit is a complex pathway involving numerous assembly factors that guide the folding and

processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. Midasin, also

known as Rea1 in Saccharomyces cerevisiae and Mdn1 in other eukaryotes, is a giant AAA-

ATPase (ATPases Associated with diverse cellular Activities) that plays a pivotal,

mechanochemical role in the maturation of the 60S subunit. This technical guide provides an

in-depth overview of the function of midasin, summarizing key quantitative data, detailing

relevant experimental protocols, and visualizing its operational pathways.

Core Concepts: The Mechanochemical Action of
Midasin
Midasin is one of the largest known proteins, with a molecular weight of approximately 560-630

kDa, and is highly conserved across eukaryotes.[1] Its function is indispensable for cell viability.

[1] Structurally, midasin is characterized by a ring-shaped hexameric AAA-ATPase domain at

its N-terminus and a long, flexible tail region culminating in a C-terminal MIDAS (Metal Ion-

Dependent Adhesion Site) domain.[2] This unique architecture allows midasin to function as a
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molecular motor, coupling the energy from ATP hydrolysis to the mechanical removal of specific

assembly factors from pre-60S ribosomal particles.

The primary role of midasin is to facilitate the timely dissociation of assembly factors that have

completed their function, thereby allowing the pre-60S particle to progress to the next stage of

maturation and eventual nuclear export. Two key substrates of midasin are the assembly

factors Ytm1 (WDR12 in humans) and Rsa4 (NLE1 in humans).[3] The MIDAS domain of

midasin specifically recognizes and binds to the ubiquitin-like (UBL) domains of these proteins.

[3] Through a series of conformational changes driven by ATP hydrolysis in the AAA ring,

midasin exerts a pulling force on its substrates, effectively stripping them from the pre-60S

particle.[2][3] This action is crucial for the remodeling of the pre-ribosome and is a prerequisite

for its export to the cytoplasm.

Quantitative Data Summary
The following tables summarize key quantitative data related to the structure, function, and

inhibition of midasin.
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Organism Protein Name
Molecular

Weight (kDa)

Amino Acid

Count
Gene Name

Homo sapiens Midasin (MDN1) ~632 5596 MDN1

Saccharomyces

cerevisiae
Rea1 ~560 4910 YLR106C

Schizosaccharo

myces pombe
Mdn1 ~538 4717 -

Arabidopsis

thaliana
MDN1 ~583 - AT1G67120

Drosophila

melanogaster
Midasin ~605 - CG13185

Giardia

intestinalis
Midasin ~540 4835 -

Table 1: Midasin

Orthologs and

their Properties.

[1]
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Domain
Approximate Molecular

Weight (kDa)
Key Features

N-terminal Domain ~35 Weakly conserved

AAA Domain ~180 (6 x ~30)

Six tandem AAA protomers

forming a ring; site of ATP

hydrolysis

Linker Domain ~260
Connects AAA domain to the

D/E-rich domain

D/E-rich Domain ~70
Highly acidic region rich in

aspartate and glutamate

M-domain (MIDAS) ~30

Metal Ion-Dependent Adhesion

Site; binds UBL domains of

substrates

Table 2: Domain Organization

of Human Midasin.[1]

Inhibitor Target
GI50 (Wild-Type

Cells)
Mechanism

Rbin-1 Midasin (Mdn1) 136 nM
Potent, reversible, and

specific inhibitor

Rbin-2 Midasin (Mdn1) 14 nM
A more potent analog

of Rbin-1

Table 3: Chemical

Inhibitors of Midasin.

[4][5]
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Complex/Protei

n
PDB ID Method Resolution (Å) Organism

Rea1-MIDAS

domain
6QT8 X-ray Diffraction 2.33

Chaetomium

thermophilum

Rea1 (AMPPNP

state)
6I26 Cryo-EM -

Saccharomyces

cerevisiae

Ytm1 UBL

domain
- X-ray Diffraction 1.7

Saccharomyces

cerevisiae

Erb1-Ytm1

complex
5EM2 X-ray Diffraction 2.67

Chaetomium

thermophilum

Table 4:

Structural Data

for Midasin and

Interacting

Proteins.[6][7][8]

[9]

Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of

midasin in ribosome maturation. For detailed, step-by-step protocols, it is recommended to

consult the cited literature.

Yeast Two-Hybrid (Y2H) Assay for Identifying Midasin
Interactors
The Y2H system is a powerful genetic method to identify protein-protein interactions.

Principle: The transcription factor GAL4 is split into its DNA-binding domain (BD) and activation

domain (AD). The "bait" protein (e.g., a domain of Midasin) is fused to the BD, and a library of

potential "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are

brought into proximity, reconstituting the transcription factor and activating reporter genes (e.g.,

HIS3, lacZ), allowing for cell growth on selective media and colorimetric detection.
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Detailed Protocol Outline:

Vector Construction: Clone the Midasin "bait" sequence into a BD vector (e.g., pEG202) and

a cDNA library into an AD "prey" vector (e.g., pJG4-5).[10]

Yeast Transformation: Transform the bait plasmid into a suitable yeast strain (e.g., EGY48)

and the prey library into another compatible strain (e.g., Y187).[7]

Mating: Mix the bait and prey strains on a rich medium (e.g., YPDA) to allow for mating and

the formation of diploid cells containing both plasmids.[6]

Selection: Replica-plate the mated cells onto selective media lacking specific nutrients (e.g.,

histidine, leucine, tryptophan) to select for interacting partners. The optimal concentration of

3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 gene product, should be

determined empirically for each bait to suppress auto-activation.

Interaction Confirmation and Identification: Isolate plasmids from positive colonies, sequence

the prey inserts to identify the interacting proteins, and re-transform into the original yeast

strains to confirm the interaction.

In Vitro Release of Assembly Factors from Pre-60S
Particles
This assay biochemically reconstitutes the Midasin-mediated removal of assembly factors from

purified pre-60S particles.

Principle: Pre-60S particles containing a specific assembly factor (e.g., Ytm1 or Rsa4) are

purified from yeast. These particles are then incubated with purified Midasin/Rea1 and ATP.

The release of the assembly factor is assessed by separating the reaction components and

analyzing the fractions.

Detailed Protocol Outline:

Purification of Pre-60S Particles:

Use a yeast strain expressing a tandem affinity purification (TAP)-tagged assembly factor

(e.g., Ytm1-TAP).
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Grow a large-scale yeast culture and prepare a cell lysate under conditions that preserve

the integrity of pre-ribosomal particles.

Perform tandem affinity purification to isolate the pre-60S particles associated with the

tagged protein.[3]

Purification of Recombinant Midasin/Rea1:

Express recombinant Midasin/Rea1 in a suitable system (e.g., insect cells or yeast).

Purify the protein using a combination of affinity and size-exclusion chromatography.

In Vitro Release Assay:

Incubate the purified pre-60S particles with purified Midasin/Rea1 in a buffer containing

ATP and an ATP regeneration system.

Include control reactions with no Midasin, no ATP, or a non-hydrolyzable ATP analog (e.g.,

AMP-PNP).[3]

Analysis of Release:

Separate the reaction mixture using sucrose density gradient centrifugation.

Collect fractions and analyze the protein content of each fraction by SDS-PAGE and

Western blotting using antibodies against the assembly factor of interest and ribosomal

proteins. A shift of the assembly factor from the pre-60S fraction to the top of the gradient

indicates its release.

Northern Blot Analysis of pre-rRNA Processing
This technique is used to detect and quantify specific pre-rRNA species, allowing for the

assessment of ribosome biogenesis defects in midasin mutants.

Principle: Total RNA is extracted from yeast cells, separated by size via gel electrophoresis,

transferred to a membrane, and hybridized with a labeled oligonucleotide probe specific to a

particular pre-rRNA sequence.
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Detailed Protocol Outline:

RNA Extraction: Grow wild-type and midasin mutant yeast strains to mid-log phase. Harvest

the cells and extract total RNA using a hot acid phenol method.

Gel Electrophoresis and Transfer: Separate the RNA on a denaturing agarose-formaldehyde

gel. Transfer the RNA to a nylon membrane.

Probe Labeling and Hybridization:

Design oligonucleotide probes specific to different regions of the pre-rRNA (e.g., ITS1,

ITS2, 5' ETS). An example probe for pre-tRNA is 5'-CCAAACAACCACTTATTTGTTGA-3'.

[11]

Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive label.

Hybridize the labeled probe to the membrane in a hybridization buffer at an appropriate

temperature.

Washing and Detection: Wash the membrane to remove unbound probe and detect the

signal using autoradiography or a suitable imaging system. Accumulation of specific pre-

rRNA species in the mutant strain compared to the wild-type indicates a defect in processing

at that step.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving

midasin.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://en.bio-protocol.org/en/bpdetail?id=464&type=0
https://www.benchchem.com/product/b610424?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Domain organization of the Midasin protein.
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Caption: Midasin's mechanochemical cycle for assembly factor removal.
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Caption: Experimental workflow for a Yeast Two-Hybrid screen.

Conclusion
Midasin is a critical player in the intricate process of 60S ribosomal subunit maturation. Its role

as a molecular machine that removes assembly factors from pre-ribosomal particles highlights

the dynamic and energy-dependent nature of ribosome biogenesis. A thorough understanding

of midasin's structure, function, and interactions is crucial for dissecting the mechanisms of

ribosome assembly and its regulation. Furthermore, the essential nature of midasin makes it a

potential target for therapeutic intervention in diseases characterized by dysregulated cell

growth and protein synthesis, such as cancer. The experimental approaches detailed in this

guide provide a framework for further investigation into the multifaceted role of this essential

AAA-ATPase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b610424?utm_src=pdf-custom-synthesis
https://bio-protocol.org/en/bpdetail?id=251&type=0
https://bio-protocol.org/exchange/minidetail?id=19085482&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC3372891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3372891/
https://en.bio-protocol.org/en/bpdetail?id=251&type=0
https://drummondlab.org/protocols/protocol/sucrose-gradient
https://thesciencenotes.com/yeast-two-hybrid-y2h-assay-principle-procedure-variations-applications/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7121825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7121825/
https://www.creative-biostructure.com/resource-cryo-em-grid-preparation-guide.htm
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-yeast-two-hybrid-system-445.htm
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-yeast-two-hybrid-system-445.htm
https://proteome.wayne.edu/Update.html
https://en.bio-protocol.org/en/bpdetail?id=464&type=0
https://www.benchchem.com/product/b610424#understanding-the-role-of-midasin-in-ribosome-maturation
https://www.benchchem.com/product/b610424#understanding-the-role-of-midasin-in-ribosome-maturation
https://www.benchchem.com/product/b610424#understanding-the-role-of-midasin-in-ribosome-maturation
https://www.benchchem.com/product/b610424#understanding-the-role-of-midasin-in-ribosome-maturation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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